![molecular formula C23H28N4O2 B6086296 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6086296.png)
5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone, also known as PPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its antidepressant and cognitive-enhancing effects.
Biochemical and Physiological Effects:
5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has been shown to increase the number of dendritic spines, which are structures that allow neurons to communicate with one another.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has several advantages for lab experiments. It is stable and easy to synthesize, which makes it a cost-effective compound for research purposes. However, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. Additionally, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research related to 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone. One potential area of research is the development of more water-soluble derivatives of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone. Additionally, further studies are needed to fully understand the safety and efficacy of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone in humans. Finally, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone may have potential applications in the treatment of various neurological and psychiatric disorders, so further research is needed to explore these potential therapeutic uses.
Conclusion:
5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models, and may have potential applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the safety and efficacy of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone in humans, and to explore its potential therapeutic uses.
Métodos De Síntesis
5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobutyryl chloride with 4-phenylpiperazine to form 4-phenyl-1-(4-chlorobutyryl)piperazine. The second step involves the reaction of 4-phenyl-1-(4-chlorobutyryl)piperazine with 2-pyridinyl ethylamine to form 5-(4-phenyl-1-piperazinyl)carbonyl)-1-(2-pyridinyl)ethyl)piperidin-2-one. The final step involves the reduction of the carbonyl group to form 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone.
Aplicaciones Científicas De Investigación
5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. Additionally, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone has been shown to improve cognitive function and memory in rodents. These findings suggest that 5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone may have potential applications in the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
5-(4-phenylpiperazine-1-carbonyl)-1-(2-pyridin-2-ylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-22-10-9-19(18-27(22)13-11-20-6-4-5-12-24-20)23(29)26-16-14-25(15-17-26)21-7-2-1-3-8-21/h1-8,12,19H,9-11,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGQXHJEDIOFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086215.png)
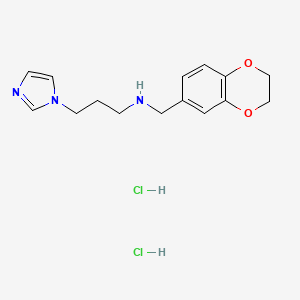
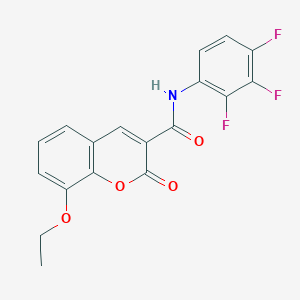
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)
![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)
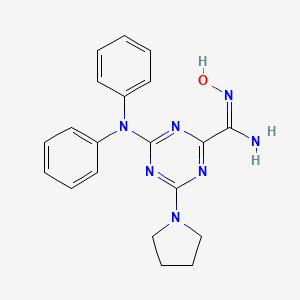
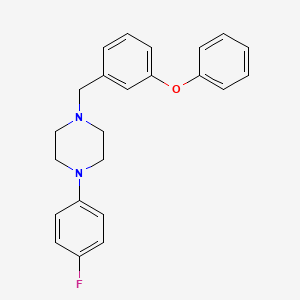
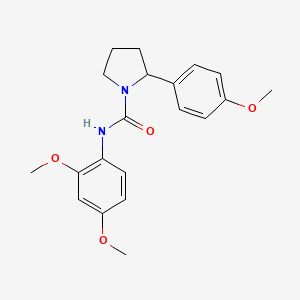
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)